3-Chloro-4-formylbenzoic acid

Übersicht

Beschreibung

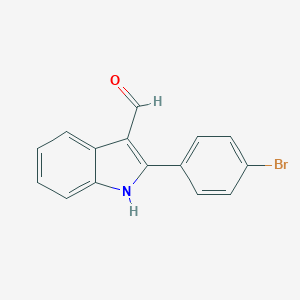

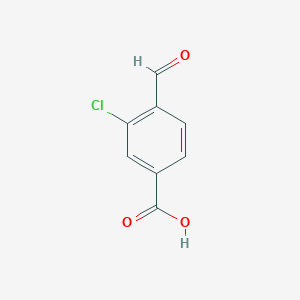

3-Chloro-4-formylbenzoic acid is a chemical compound with the molecular formula C8H5ClO3 . It is used for research and development purposes .

Molecular Structure Analysis

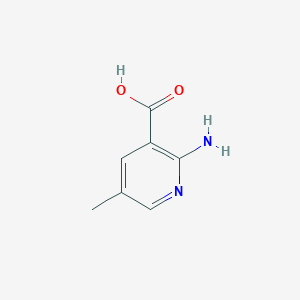

The molecular structure of this compound consists of a benzene ring with a chlorine atom and a formyl group attached at the 3rd and 4th positions, respectively, and a carboxylic acid group at the 1st position .Wissenschaftliche Forschungsanwendungen

Enzyme Engineering and Reaction Yields

- 3-Chloro-4-formylbenzoic acid plays a significant role in enzyme engineering. Payongsri et al. (2012) demonstrated that using 3-formylbenzoic acid and 4-formylbenzoic acid as molecular probes with transketolase mutants greatly improved the yield of α,α-dihydroxyketones, highlighting the potential of this compound in enhancing biochemical reactions (Payongsri et al., 2012).

Synthesis of Complex Organic Compounds

- Opatz and Ferenc (2005) described a process where reactions involving 2-formylbenzoic acid, an analog of this compound, resulted in the formation of complex organic compounds like 3-amino-4-(arylamino)-1H-isochromen-1-ones. This suggests potential applications of this compound in the synthesis of similar complex molecules (Opatz & Ferenc, 2005).

Functionalization and Tautomerism

- The study by Aksjonova et al. (2012) on 3-chlorobenzaldehyde, a related compound, showed the possibility of functionalizing 3-chlorobenzaldehydes to produce different tautomeric forms. This indicates potential avenues for research on the functionalization of this compound (Aksjonova et al., 2012).

Synthesis of Heterocyclic Organic Compounds

- Niedek et al. (2016) explored transformations of 2-formylbenzoic acid into heterocyclic organic compounds such as phthalides and isoindolinones. This suggests that this compound could be used in similar transformations, leading to the production of a range of heterocyclic compounds (Niedek et al., 2016).

Synthesis of Crown Ether Derivatives

- The synthesis of crown ether derivatives, such as 4′-Formylbenzocrown ethers, was detailed by Wada et al. (1980), showing the versatility of formylbenzoic acids in producing complex organic molecules. This points towards the potential of this compound in the synthesis of similar crown ether derivatives (Wada et al., 1980).

Degradation and Environmental Application

- The study by Chu and Wang (2016) on the gamma irradiation-induced degradation of 3-chloro-4-hydroxybenzoic acid in effluents illustrates a possible environmental application of this compound in wastewater treatment and pollution control (Chu & Wang, 2016).

Wirkmechanismus

Target of Action

It is known to be a reagent in the synthesis of potential retinoid x receptor selective agonists . Retinoid X receptors (RXRs) are nuclear receptors that regulate transcription of gene products involved in a variety of biological processes, including cell differentiation, apoptosis, and homeostasis .

Mode of Action

As a reagent in the synthesis of potential rxr selective agonists, it may interact with these receptors, leading to changes in gene transcription

Biochemical Pathways

Given its role in the synthesis of potential RXR selective agonists, it may influence pathways regulated by RXRs, such as lipid metabolism, insulin signaling, and inflammation .

Result of Action

As a potential RXR selective agonist, it may influence gene transcription and subsequently affect various cellular processes .

Eigenschaften

IUPAC Name |

3-chloro-4-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTXUSSNIZOQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

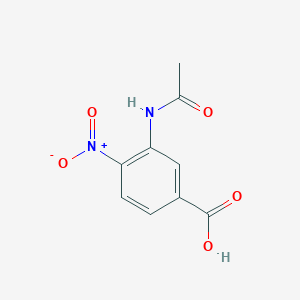

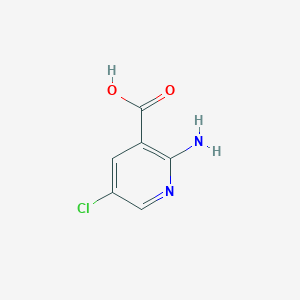

![N-[2-(aminomethyl)benzyl]-N,N-dimethylamine](/img/structure/B112742.png)